1-(Tert-butyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Description
1-(Tert-butyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).
Scientific Research Applications
- TBTPM has shown promise as an anticancer agent. Its structural features contribute to inhibiting tumor growth by interfering with cell division and inducing apoptosis (programmed cell death) in cancer cells .
- TBTPM possesses anti-inflammatory properties. It can modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes .
- TBTPM exhibits antibacterial and antifungal activities. It could be useful in combating drug-resistant pathogens .
- TBTPM has been studied for its neuroprotective properties. It may help prevent neuronal damage and oxidative stress in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- TBTPM’s π-conjugated structure makes it interesting for organic electronics. It can act as a building block for organic semiconductors and light-emitting materials .
Anticancer Research
Anti-inflammatory Activity
Antimicrobial Applications
Neuroprotective Effects
Organic Electronics and Optoelectronics
properties
IUPAC Name |
1-tert-butyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-7-12(10-16-8-11)13-5-4-6-20-13/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJCYUKJANQDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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